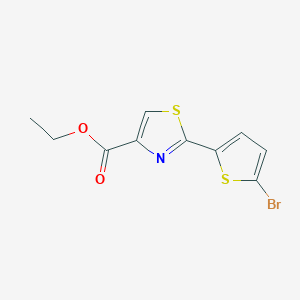
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and any known synonyms or identifiers. It may also include information on its preparation or sources .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can provide insights into its reactivity and stability .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral data. These properties can provide insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Interactions of Ionic Liquids with Polysaccharides
Ionic liquids (ILs) have been investigated for their role as solvents for cellulose and as media for cellulose modification. The study discusses various ILs' effectiveness in dissolving high molecular cellulose and their application in acylation, carbanilation, and silylation of cellulose under mild conditions, highlighting the versatility of ILs in chemical modifications of biopolymers (Heinze et al., 2008).
Novel Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole analogs has demonstrated their potential as lead molecules for therapeutic agents, including anticancer, anti-inflammatory, and antioxidant applications. The study highlights the synthesis and evaluation of these derivatives, suggesting their significance in developing new medicinal agents (Raut et al., 2020).
Electrochemical Surface Finishing and Energy Storage Technology
The review covers advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for applications in electroplating and energy storage. It emphasizes the growing research interest in these RTILs for handling and application in various technological fields (Tsuda et al., 2017).
Novel Brominated Flame Retardants in Indoor Environments
This review discusses the occurrence, environmental fate, and potential risks of novel brominated flame retardants (NBFRs) in indoor air, dust, and consumer goods. It highlights the need for further research on NBFRs' occurrence and effects, indicating the importance of chemical safety in environmental health (Zuiderveen et al., 2020).
1-Aminocyclopropane-1-Carboxylic Acid in Plants
The review sheds light on the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, beyond being a precursor to ethylene. It explores ACC's functions, transport mechanisms, and its potential signaling role independently of ethylene, suggesting the complexity of plant biology and biochemical pathways (Van de Poel & Van Der Straeten, 2014).
Mécanisme D'action
For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins, inhibiting enzymes, or interacting with cell membranes.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDNCYJCQLXMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381521 |
Source


|
| Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
423768-45-0 |
Source


|
| Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














